Eptifibatide

Description

Properties

IUPAC Name |

2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKPOZZJODAYPZ-LROMGURASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046673 | |

| Record name | Eptifibatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

832.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188627-80-7 | |

| Record name | Eptifibatide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptifibatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eptifibatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eptifibatide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPTIFIBATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8320J834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eptifibatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Eptifibatide Binding Affinity and Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide is a cyclic heptapeptide and a reversible, competitive antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] It is derived from a protein found in the venom of the southeastern pygmy rattlesnake and contains a lysine-glycine-aspartic acid (KGD) sequence that mimics the arginine-glycine-aspartic acid (RGD) motif present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[1] By binding to the GPIIb/IIIa receptor on platelets, eptifibatide prevents the binding of fibrinogen, von Willebrand factor (vWF), and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation.[1][4] This technical guide provides an in-depth overview of the binding affinity and kinetics of eptifibatide, along with detailed methodologies for relevant experimental assays.

Binding Affinity and Kinetics of Eptifibatide

Quantitative Data Summary

The following table summarizes the available quantitative data for eptifibatide's binding affinity and inhibitory activity.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (K_d) | 120 nM | Human | [6] |

| IC_50 (ADP-induced platelet aggregation) | 16-27 µg/mL | Porcine | [7] |

| IC_50 (Collagen-induced platelet aggregation) | 16-27 µg/mL | Porcine | [7] |

| IC_50 (Thrombin-induced platelet aggregation) | 16-27 µg/mL | Porcine | [7] |

| IC_50 (Adhesion to fibrinogen) | ~11 µg/mL | Porcine | [7] |

| IC_50 (ADP-induced citrated blood aggregation) | 0.11-0.22 µg/mL | Human | [8] |

| IC_50 (Collagen-induced citrated blood aggregation) | 0.28-0.34 µg/mL | Human | [8] |

Mechanism of Action and Signaling Pathway

Eptifibatide competitively inhibits the binding of fibrinogen and other ligands to the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1] The activation of the GPIIb/IIIa receptor is a critical step in hemostasis and thrombosis and is triggered by various agonists such as adenosine diphosphate (ADP), thrombin, and collagen.[1] This "inside-out" signaling leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for its ligands.[6] Eptifibatide can bind to both the active and inactive states of the receptor.[1] The binding of ligands to the activated GPIIb/IIIa receptor initiates "outside-in" signaling, leading to further platelet activation, cytoskeletal changes, and thrombus stabilization.[6] By blocking ligand binding, eptifibatide inhibits both inside-out and outside-in signaling through the GPIIb/IIIa receptor.

Caption: GPIIb/IIIa signaling and eptifibatide's inhibitory action.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity and kinetics of eptifibatide are crucial for reproducible research. Below are generalized methodologies for key assays.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of eptifibatide for the GPIIb/IIIa receptor by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: Isolate platelet membranes rich in GPIIb/IIIa receptors from healthy human donors or use purified GPIIb/IIIa protein.

-

Radioligand: Utilize a suitable radiolabeled ligand that binds to GPIIb/IIIa, such as ³H-labeled fibrinogen or a radiolabeled RGD-mimetic peptide.

-

Competition Assay:

-

In a multi-well plate, incubate a fixed concentration of the GPIIb/IIIa receptor preparation with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled eptifibatide to the wells.

-

Include control wells with no eptifibatide (total binding) and wells with a high concentration of a known GPIIb/IIIa inhibitor (non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. The receptor-bound radioligand will be retained on the filter.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the eptifibatide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 value. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

-

Ligand Immobilization: Covalently immobilize purified GPIIb/IIIa receptor onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of eptifibatide in a suitable running buffer.

-

Binding Measurement:

-

Inject the different concentrations of eptifibatide over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of eptifibatide from the receptor.

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed using appropriate software.

-

The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

-

Platelet Aggregometry

This functional assay measures the inhibitory effect of eptifibatide on platelet aggregation induced by various agonists.

Methodology:

-

Sample Preparation: Obtain whole blood from healthy, consenting donors and prepare platelet-rich plasma (PRP) by centrifugation.

-

Aggregometry:

-

Use a light transmission aggregometer to measure changes in light transmission through the PRP as platelets aggregate.

-

Add a platelet agonist (e.g., ADP, collagen, or thrombin) to the PRP to induce aggregation.

-

Perform a dose-response curve by pre-incubating the PRP with various concentrations of eptifibatide before adding the agonist.

-

-

Data Analysis:

-

Measure the maximum platelet aggregation for each eptifibatide concentration.

-

Plot the percentage inhibition of aggregation against the eptifibatide concentration to determine the IC_50 value.

-

Conclusion

Eptifibatide is a potent and specific inhibitor of the GPIIb/IIIa receptor, characterized by its competitive and reversible binding. Its low affinity and rapid kinetics are central to its clinical profile, allowing for a rapid onset and offset of action. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of eptifibatide's binding affinity and kinetics, which is essential for both preclinical research and clinical drug development. Further studies to precisely determine the association and dissociation rate constants would provide a more complete understanding of its molecular interactions.

References

- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Pharmacodynamics and pharmacokinetics of eptifibatide in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptifibatide: A Deep Dive into its Molecular Structure and Active Sites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide is a potent, intravenously administered antiplatelet agent widely used in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[1] A synthetic cyclic heptapeptide, its design was inspired by a naturally occurring disintegrin found in the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[2][3][4] Eptifibatide functions as a direct, reversible, and competitive antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[5][6] This receptor plays a pivotal role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to this receptor, eptifibatide effectively prevents thrombus formation.[1][7] This technical guide provides a comprehensive overview of the molecular structure of eptifibatide, its active sites, and the experimental methodologies used to elucidate these features.

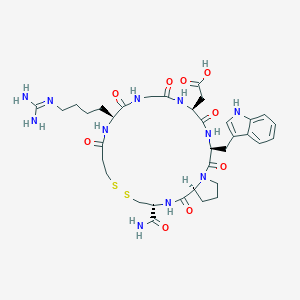

Molecular Structure of Eptifibatide

Eptifibatide is a cyclic heptapeptide with a molecular formula of C35H49N11O9S2 and a molecular weight of approximately 832 g/mol .[3][4] Its structure is characterized by a disulfide bridge that creates a cyclic conformation, a feature that enhances its stability and binding affinity.

The amino acid sequence of eptifibatide is Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH2. This sequence includes a mercaptopropionyl (Mpr) residue at the N-terminus and a C-terminal cysteinamide. The disulfide bond is formed between the mercaptopropionyl residue and the cysteine residue. A key feature of its structure is the presence of a homoarginine (Har) residue and an aspartic acid (Asp) residue, which together form the Lys-Gly-Asp (KGD)-like recognition motif. This motif mimics the Arg-Gly-Asp (RGD) sequence present in fibrinogen and other ligands of the GP IIb/IIIa receptor.[1]

Physicochemical Properties of Eptifibatide

| Property | Value | Reference |

| Molecular Formula | C35H49N11O9S2 | [3] |

| Molecular Weight | ~832 g/mol | [4] |

| Amino Acid Sequence | Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH2 | [1] |

| Structure | Cyclic heptapeptide with a disulfide bridge | [3] |

Active Sites and Mechanism of Action

The therapeutic effect of eptifibatide is mediated through its specific interaction with the GP IIb/IIIa receptor on the surface of platelets. The active site of eptifibatide is centered around the homoarginine-glycine-aspartic acid (Har-Gly-Asp) sequence, which mimics the RGD binding motif of endogenous ligands.[1]

The binding of eptifibatide to the GP IIb/IIIa receptor is a competitive and reversible process with a low affinity, characterized by a dissociation constant (Kd) of 120 nM.[8] This low affinity contributes to the rapid onset and offset of its antiplatelet effect.[7] The interaction involves the insertion of the Har residue into a binding pocket on the β-propeller domain of the αIIb subunit, where its guanidinium group forms a salt bridge with an aspartic acid residue (Asp224) of the receptor. The aspartic acid residue of eptifibatide coordinates with a magnesium ion (Mg2+) in the metal ion-dependent adhesion site (MIDAS) of the β3 subunit.[9] This dual interaction effectively blocks the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.

Eptifibatide-GP IIb/IIIa Receptor Interaction

The following diagram illustrates the signaling pathway of platelet aggregation and the inhibitory action of eptifibatide.

Quantitative Data

The inhibitory potency of eptifibatide has been quantified in various in vitro and ex vivo studies. The half-maximal inhibitory concentration (IC50) for platelet aggregation varies depending on the agonist and anticoagulant used in the assay.

Inhibitory Concentration (IC50) of Eptifibatide on Platelet Aggregation

| Agonist | Anticoagulant | IC50 (µg/mL) | Reference |

| 20 µM ADP | Citrate | 0.11 - 0.22 | [10] |

| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 | [10] |

| ADP, Collagen, Thrombin | - | 16 - 27 | [11] |

| Adhesion to Fibrinogen | - | ~11 | [11] |

Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 120 nM | [8] |

| Plasma Half-life | ~2.5 hours | [1] |

| Plasma Protein Binding | ~25% | [1] |

| Time to >80% Receptor Occupancy (post-bolus) | Immediate | [8] |

| Time to Reversibility of Platelet Aggregation | 4-8 hours post-infusion cessation | [1] |

Experimental Protocols

The determination of the molecular structure and function of eptifibatide has relied on a combination of advanced analytical techniques.

Structural Determination by X-ray Crystallography and Cryo-Electron Microscopy

The three-dimensional structure of eptifibatide in complex with the GP IIb/IIIa receptor has been determined by X-ray crystallography and cryo-electron microscopy (cryo-EM). The Protein Data Bank (PDB) contains entries for these structures, with PDB ID 7THO corresponding to the X-ray crystal structure and 8T2U to the cryo-EM structure.[10][11]

General Experimental Workflow for Structural Determination:

Methodological Details from PDB Entry 7THO (X-ray Crystallography): [10]

-

Method: X-ray Diffraction

-

Resolution: 2.75 Å

-

Expression System for Receptor: Cricetulus griseus (Chinese Hamster)

-

Data Collection: Details of the synchrotron beamline, detector, and data processing software are available in the primary publication associated with the PDB entry.

-

Structure Solution and Refinement: The structure was solved by molecular replacement and refined using standard crystallographic software.

Methodological Details from PDB Entry 8T2U (Cryo-EM): [11]

-

Method: Cryo-Electron Microscopy

-

Resolution: Near-atomic

-

Sample Preparation: Full-length αIIbβ3 was studied in native cell-membrane nanoparticles.

-

Data Collection and Processing: Micrographs were collected on a high-end electron microscope, and the 3D structure was reconstructed using single-particle analysis software.

Receptor Binding Assay (General Protocol)

Radioligand binding assays are commonly used to determine the binding affinity (Kd) of a ligand for its receptor. The following is a generalized protocol that can be adapted for studying the binding of eptifibatide to the GP IIb/IIIa receptor.

Binding Assay Workflow:

Key Steps:

-

Membrane Preparation: Isolate platelet membranes from whole blood, which serve as the source of the GP IIb/IIIa receptor.

-

Incubation: Incubate the membranes with a fixed concentration of radiolabeled eptifibatide (e.g., tritiated or iodinated) and a range of concentrations of unlabeled ("cold") eptifibatide.

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled eptifibatide concentration. This competition curve is then analyzed using non-linear regression to determine the IC50, from which the Ki (and subsequently the Kd) can be calculated using the Cheng-Prusoff equation.

Conclusion

Eptifibatide is a well-characterized synthetic peptide that serves as a potent and specific inhibitor of the platelet GP IIb/IIIa receptor. Its cyclic structure, centered around the KGD-mimetic active site, allows for high-affinity, reversible binding that effectively blocks platelet aggregation. The molecular details of its interaction with the receptor have been elucidated through advanced structural biology techniques, providing a clear understanding of its mechanism of action. The quantitative data on its binding affinity and inhibitory potency, coupled with a favorable pharmacokinetic profile, underscore its clinical efficacy as an antiplatelet therapeutic. This in-depth guide provides researchers and drug development professionals with a comprehensive technical overview of the core molecular and functional aspects of eptifibatide.

References

- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice [mdpi.com]

- 5. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Glycoprotein IIb/IIIa inhibitors for the neurointerventionalist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

The Pharmacodynamics of Eptifibatide in Platelet Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eptifibatide is a potent, reversible, and specific inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of eptifibatide, focusing on its mechanism of action, quantitative effects on platelet inhibition, and the experimental protocols used to evaluate its efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and further investigating the therapeutic potential of this antiplatelet agent.

Mechanism of Action

Eptifibatide is a synthetic cyclic heptapeptide that mimics a key recognition sequence within fibrinogen, specifically the arginine-glycine-aspartic acid (RGD) sequence.[2] This structural mimicry allows eptifibatide to competitively and reversibly bind to the GP IIb/IIIa receptor on the surface of platelets.[2][3]

Under normal physiological conditions, platelet activation by various agonists (e.g., thrombin, ADP, collagen) leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen and von Willebrand factor (vWF).[4] These ligands then bridge adjacent platelets, leading to aggregation and thrombus formation.[4] Eptifibatide's binding to the GP IIb/IIIa receptor physically obstructs the binding of fibrinogen and vWF, thereby inhibiting platelet aggregation.[2][5] The reversible nature of this binding allows for a relatively rapid offset of action upon discontinuation of the drug.[2]

Signaling Pathway of Platelet Aggregation and Eptifibatide Inhibition

The following diagram illustrates the central role of the GP IIb/IIIa receptor in the platelet aggregation cascade and the point of intervention for eptifibatide.

Quantitative Pharmacodynamic Data

The inhibitory effect of eptifibatide on platelet aggregation is dose- and concentration-dependent.[6] The following tables summarize key quantitative data from various studies.

Table 1: Dose-Dependent Inhibition of Platelet Aggregation

| Eptifibatide Dose | % Inhibition of ADP-induced Aggregation (ex vivo) | Study/Trial Reference |

| 90 µg/kg bolus | 86% | IMPACT II |

| 180 µg/kg bolus | >80% within 5 minutes | PURSUIT[7] |

| 180 µg/kg bolus + 2.0 µg/kg/min infusion | Maintained >80% | PURSUIT[6] |

| 135 µg/kg bolus + 0.5 µg/kg/min infusion | ~70-100% (citrated blood) | [8] |

| 135 µg/kg bolus + 0.75 µg/kg/min infusion | ~70-100% (citrated blood) | [8] |

| 4 µg/mL (in vitro spike) | 93.6% ± 2.9% (citrated blood) | [1] |

| 4 µg/mL (in vitro spike) | 89.7% ± 4.8% (heparinized blood) | [1] |

Table 2: Time Course of Platelet Inhibition and Recovery

| Time Point | Event | % Platelet Aggregation (relative to baseline) | Reference |

| 5 minutes post-180 µg/kg bolus | Onset of action | <20% | [7] |

| 15 minutes post-bolus | Rapid inhibition | ~16% | [9] |

| 4 hours post-bolus | Transient partial recovery | Slight increase from nadir | [7] |

| 4 hours post-infusion discontinuation | Recovery of platelet function | ~50% of baseline | [9] |

| 8 hours post-infusion discontinuation | Further recovery | ~80% of baseline | [9] |

Experimental Protocols for Assessing Platelet Inhibition

Several methodologies are employed to quantify the pharmacodynamic effects of eptifibatide on platelet function.

Light Transmission Aggregometry (LTA)

LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP).

Methodology:

-

Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Platelet Count Adjustment: The platelet count in the PRP is standardized.

-

Baseline Measurement: The light transmission through the PRP sample is set to 0%. Platelet-poor plasma (PPP), obtained by high-speed centrifugation, is used to set the 100% transmission baseline.

-

Agonist Addition: A platelet agonist, such as Adenosine Diphosphate (ADP) (commonly at a concentration of 20 µM), is added to the PRP to induce aggregation.[10]

-

Aggregation Measurement: As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation.

-

Eptifibatide Effect: To assess the effect of eptifibatide, the assay is performed on PRP from subjects who have received the drug or on PRP spiked with known concentrations of eptifibatide. The percentage of inhibition is calculated relative to a control sample without the drug.

Accumetrics® Rapid Platelet Function Assay (RPFA)

The Ultegra® RPFA is a point-of-care assay that measures platelet function in whole blood.

Methodology:

-

Sample Collection: A whole blood sample is collected in a tube containing 3.2% citrate.

-

Cartridge Insertion: The blood sample is transferred to a disposable cartridge.

-

Assay Principle: The cartridge contains fibrinogen-coated beads and a platelet activator (e.g., thrombin receptor activating peptide - TRAP).[11]

-

Platelet-Bead Agglutination: Activated platelets bind to the fibrinogen-coated beads, causing them to agglutinate.

-

Optical Detection: An optical detector in the instrument measures the rate and extent of agglutination.

-

Result: The instrument provides a quantitative result, often expressed as Platelet Aggregation Units (PAU) or percent inhibition, within minutes.

Thromboelastography (TEG)

TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.

Methodology:

-

Sample Preparation: A whole blood sample (citrated or heparinized) is placed in a cup.

-

Clot Formation Initiation: Clotting is initiated by adding an activator (e.g., kaolin or tissue factor). For assessing eptifibatide's effect, a batroxobin-modified TEG can be used in heparinized samples.[1]

-

Viscoelastic Measurement: A pin is suspended in the blood sample. As the clot forms and strengthens, it couples the cup and the pin, and the rotational movement of the cup is transmitted to the pin. The strength and elasticity of the clot influence the degree of pin movement.

-

TEG Parameters: The instrument records several parameters, including:

-

R time: Time to initial clot formation.

-

K time and α-angle: Clot kinetics.

-

Maximum Amplitude (MA): The maximum strength of the clot, which is highly influenced by platelet function.

-

LY30: Percentage of clot lysis at 30 minutes.

-

-

Eptifibatide Effect: Eptifibatide's inhibition of platelet function is primarily reflected by a decrease in the MA.

Clinical Implications and Considerations

The pharmacodynamic profile of eptifibatide—rapid onset, high-level platelet inhibition, and reversible action—makes it a valuable therapeutic agent in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[5][9] The goal of therapy is to achieve and maintain a high degree of platelet inhibition (typically >80%) to prevent thrombotic events.[6]

The choice of experimental protocol to monitor eptifibatide's effect can be influenced by the clinical setting. LTA is considered a gold standard but is labor-intensive. Point-of-care assays like the RPFA offer rapid turnaround times, which can be advantageous in acute settings. TEG provides a broader picture of hemostasis, which can be useful in complex cases or where bleeding is a concern.

It is important to note that the anticoagulant used for blood collection can influence the results of ex vivo platelet aggregation studies. Citrate, a calcium chelator, can potentiate the inhibitory effect of GP IIb/IIIa antagonists, potentially overestimating their in vivo efficacy compared to assays using anticoagulants like D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK).[7]

Conclusion

Eptifibatide is a well-characterized antiplatelet agent with a predictable and potent pharmacodynamic profile. A thorough understanding of its mechanism of action and the methodologies used to quantify its effects is essential for its optimal use in clinical practice and for the development of novel antithrombotic therapies. This guide provides a foundational resource for professionals engaged in these endeavors.

References

- 1. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Platelet activation, signaling and aggregation [reactome.org]

- 3. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Platelet Activation and Integrin αIIβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Eptifibatide's Attenuation of Fibrinogen Binding to Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of eptifibatide's therapeutic action: the inhibition of fibrinogen binding to platelets. By competitively and reversibly blocking the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, eptifibatide effectively disrupts the final common pathway of platelet aggregation, a critical process in the pathophysiology of acute coronary syndromes (ACS) and thrombotic events associated with percutaneous coronary intervention (PCI). This document provides a detailed overview of the quantitative parameters governing this interaction, the experimental protocols used to elucidate these effects, and the underlying signaling pathways.

Mechanism of Action: Competitive Antagonism of the GP IIb/IIIa Receptor

Eptifibatide is a cyclic heptapeptide that mimics the Lys-Gly-Asp (KGD) sequence, a recognition motif for the GP IIb/IIIa receptor.[1] This structural similarity allows eptifibatide to bind with high specificity to the GP IIb/IIIa receptor, competitively inhibiting the binding of endogenous ligands, most notably fibrinogen, but also von Willebrand factor (vWF) and prothrombin.[1] By occupying the KGD binding sites on the GP IIb/IIIa receptor, eptifibatide prevents the conformational changes necessary for the receptor to bind fibrinogen, thereby blocking the formation of platelet-fibrinogen-platelet bridges that are essential for platelet aggregation and thrombus formation.[1][2] Eptifibatide's binding is reversible, with a relatively short plasma half-life of approximately 2.5 hours, allowing for a rapid return of platelet function upon cessation of infusion.[1]

Quantitative Data on Eptifibatide's Effect on Fibrinogen Binding and Platelet Aggregation

The efficacy of eptifibatide in inhibiting fibrinogen binding and subsequent platelet aggregation has been quantified in numerous in vitro and clinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Conditions | Reference(s) |

| Dissociation Constant (Kd) | 120 nM | [3][4] | |

| IC50 for Platelet Aggregation (ADP-induced) | 0.11-0.22 µg/mL | Citrated Blood, 20 µM ADP | [5] |

| IC50 for Platelet Aggregation (Collagen-induced) | 0.28-0.34 µg/mL | Citrated Blood, 5 µg/mL Collagen | [5] |

| Inhibition of Fibrinogen Binding | 32% to 74% | Clinically relevant concentrations in healthy volunteers (platelets activated with 1 µM ADP) | [6] |

Table 1: In Vitro Pharmacodynamics of Eptifibatide

| Dosing Regimen | Indication | Target Platelet Inhibition | Reference(s) |

| 180 µg/kg IV bolus followed by a 2.0 µg/kg/min infusion | Acute Coronary Syndromes (ACS) | >80% inhibition of ADP-induced platelet aggregation | [1][7] |

| Two 180 µg/kg IV boluses 10 minutes apart, followed by a 2.0 µg/kg/min infusion | Percutaneous Coronary Intervention (PCI) | >80% inhibition of ADP-induced platelet aggregation | [8] |

Table 2: Clinical Dosing and Target Inhibition of Eptifibatide

Experimental Protocols

The quantitative data presented above are derived from specific experimental assays. The following sections provide detailed methodologies for two key experiments used to evaluate the efficacy of eptifibatide.

Measurement of Fibrinogen Binding to Platelets by Flow Cytometry

Flow cytometry is a powerful technique to quantify the binding of fluorescently-labeled fibrinogen to individual platelets, providing a direct measure of GP IIb/IIIa receptor availability.

Objective: To quantify the inhibition of fibrinogen binding to activated platelets in the presence of eptifibatide.

Materials:

-

Whole blood collected in 3.2% sodium citrate.

-

Platelet agonists (e.g., Adenosine diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP)).

-

Fluorescein isothiocyanate (FITC)-conjugated anti-human fibrinogen antibody.

-

Eptifibatide solution of known concentrations.

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Blood Collection and Preparation: Collect whole blood into tubes containing 3.2% sodium citrate to prevent coagulation.

-

Platelet Activation and Inhibition:

-

In separate tubes, incubate aliquots of whole blood with either a vehicle control or varying concentrations of eptifibatide for a predetermined time (e.g., 15 minutes) at room temperature.

-

Add a platelet agonist, such as ADP (final concentration ~20 µM), to each tube to activate the platelets and induce a conformational change in the GP IIb/IIIa receptors.[5]

-

-

Fibrinogen Binding Detection:

-

Add FITC-conjugated anti-human fibrinogen antibody to each tube and incubate in the dark at room temperature for a specified period (e.g., 15-20 minutes) to allow the antibody to bind to fibrinogen that has attached to the activated platelets.[9]

-

-

Sample Fixation: Add a fixative solution, such as 1% paraformaldehyde, to stop the reaction and preserve the cells for analysis.

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of the FITC signal for the platelet population in each sample.

-

-

Data Analysis:

-

The MFI is proportional to the amount of bound fibrinogen.

-

Calculate the percentage of inhibition of fibrinogen binding for each eptifibatide concentration relative to the vehicle control.

-

Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Objective: To determine the dose-dependent inhibitory effect of eptifibatide on platelet aggregation.

Materials:

-

Whole blood collected in 3.2% sodium citrate.

-

Platelet agonists (e.g., ADP, collagen).

-

Eptifibatide solution of known concentrations.

-

Saline.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.

-

-

Incubation with Eptifibatide:

-

Pre-warm PRP aliquots to 37°C.

-

Add varying concentrations of eptifibatide or a vehicle control to the PRP samples and incubate for a short period (e.g., 5-10 minutes).

-

-

Aggregation Measurement:

-

Place a cuvette with the PRP sample and a stir bar into the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add a platelet agonist (e.g., ADP to a final concentration of 20 µM or collagen to 5 µg/mL) to initiate aggregation.[5]

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the percentage of inhibition of platelet aggregation for each eptifibatide concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of eptifibatide that inhibits 50% of the maximal aggregation).

-

Signaling Pathways Modulated by Eptifibatide

Eptifibatide's inhibition of fibrinogen binding to the GP IIb/IIIa receptor disrupts critical bidirectional signaling pathways: "inside-out" and "outside-in" signaling.

Inhibition of "Inside-Out" Signaling

"Inside-out" signaling refers to the intracellular processes that lead to the activation of the GP IIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. This process is initiated by platelet agonists such as ADP, thrombin, or collagen binding to their respective receptors. This initial binding triggers a cascade of intracellular events involving key proteins like talin and kindlin, which ultimately bind to the cytoplasmic tails of the GP IIb/IIIa subunits, causing a conformational change in the extracellular domain of the receptor, thus increasing its affinity for fibrinogen.[10][11] Eptifibatide does not directly interfere with the upstream signaling events leading to talin and kindlin activation. Instead, it competitively blocks the final step of this pathway by preventing fibrinogen from binding to the now-activated GP IIb/IIIa receptor.[12]

Disruption of "Outside-In" Signaling

"Outside-in" signaling is initiated by the binding of fibrinogen to the activated GP IIb/IIIa receptor. This ligand-receptor interaction triggers a new set of intracellular signals that lead to further platelet activation, including platelet spreading, granule secretion, and clot retraction.[13] These events stabilize the growing thrombus. By preventing the initial binding of fibrinogen to the GP IIb/IIIa receptor, eptifibatide effectively abrogates the entire "outside-in" signaling cascade, thereby preventing the consolidation and stabilization of the platelet plug.

Conclusion

Eptifibatide is a potent and specific inhibitor of the platelet GP IIb/IIIa receptor. Its mechanism of action, centered on the competitive and reversible blockade of fibrinogen binding, has been extensively characterized through quantitative in vitro and clinical studies. By disrupting both "inside-out" and "outside-in" signaling pathways, eptifibatide effectively inhibits the final common pathway of platelet aggregation. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of antiplatelet therapies targeting this critical interaction. A thorough understanding of eptifibatide's effect on fibrinogen binding is paramount for researchers and drug development professionals working to advance the treatment of thrombotic diseases.

References

- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variable responses to inhibition of fibrinogen binding induced by tirofiban and eptifibatide in blood from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Talin and Kindlin as Integrin‑Activating Proteins: Focus on the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Anti-Platelet Peptides Targeting αIIbβ3 Outside-In Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

in vitro characterization of eptifibatide's antiplatelet effects

An In-Depth Technical Guide to the In Vitro Characterization of Eptifibatide's Antiplatelet Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the antiplatelet effects of eptifibatide. Eptifibatide (Integrilin®) is a cyclic heptapeptide and a potent, reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a critical component in the final common pathway of platelet aggregation.[1][2] A thorough in vitro assessment is crucial for understanding its mechanism of action, determining its potency, and guiding its clinical application in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2][3]

Mechanism of Action

Eptifibatide is a synthetic peptide designed to mimic a key recognition sequence found in barbourin, a protein from the venom of the southeastern pigmy rattlesnake.[3][4] Its mechanism revolves around the highly specific and competitive inhibition of the GPIIb/IIIa receptor (also known as integrin αIIbβ3).[5]

Upon platelet activation by various agonists (e.g., adenosine diphosphate [ADP], collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind circulating fibrinogen and von Willebrand factor (vWF).[6] These ligands then form cross-links between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[6] Eptifibatide, containing a lysine-glycine-aspartic acid (KGD) sequence, binds to the GPIIb/IIIa receptor, physically preventing fibrinogen and vWF from docking.[3] This blockade of the final, crucial step in platelet aggregation is what confers eptifibatide's powerful antiplatelet effect.[1][6]

Data Presentation: Quantitative Effects of Eptifibatide

The potency of eptifibatide is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific platelet function by 50%. The following tables summarize key quantitative data from in vitro studies.

Table 1: IC50 of Eptifibatide on Platelet Aggregation and Adhesion

| Platelet Response | Agonist | IC50 (µg/mL) | Species | Source |

|---|---|---|---|---|

| Platelet Aggregation | ADP (20 µM) | 0.11 - 0.22 | Human | [7] |

| Collagen (5 µg/mL) | 0.28 - 0.34 | Human | [7] | |

| ADP | ~22 | Porcine | [6] | |

| Collagen | ~29 | Porcine | [6] | |

| Thrombin | ~31 | Porcine | [6] |

| Adhesion to Fibrinogen | Collagen-activated | ~11 | Porcine |[6][8] |

Note: IC50 values can vary based on experimental conditions, such as the type of anticoagulant used. For instance, IC50 values in hirudinized blood were found to be 1.5- to 3-fold higher than in citrated plasma.[7]

Table 2: IC50 of Eptifibatide on Platelet Secretion and Procoagulant Response

| Platelet Response | Agonist | IC50 (µg/mL) | Species | Source |

|---|---|---|---|---|

| Dense Granule Secretion | ADP | 22 - 31 | Porcine | [8] |

| Collagen | 22 - 31 | Porcine | [8] | |

| Thrombin | 22 - 31 | Porcine | [8] | |

| Lysosome Secretion | ADP, Collagen, Thrombin | 25 - 50 | Porcine | [8] |

| Procoagulant Response | Collagen | ~28 | Porcine |[6] |

Note: Studies indicate that platelet aggregation is more sensitive to inhibition by eptifibatide than dense granule secretion.[8]

Experimental Protocols

Standardized protocols are essential for the reliable in vitro characterization of eptifibatide. Below are detailed methodologies for key experiments.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation.

-

Principle: This technique measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Methodology:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant, most commonly 3.2% sodium citrate.[7][9] Note that the choice of anticoagulant can affect results, as calcium chelation by citrate may enhance the apparent potency of GPIIb/IIIa inhibitors.[10]

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) to prepare platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.

-

Incubation: Pre-warm PRP samples to 37°C. Add various concentrations of eptifibatide or a vehicle control to the PRP and incubate for a defined period.

-

Aggregation Measurement: Place the cuvette in an aggregometer and add a specific agonist (e.g., ADP, collagen). The instrument records the change in light transmission over time as platelets aggregate.[10]

-

Data Analysis: The maximal aggregation percentage is determined and used to calculate the percent inhibition for each eptifibatide concentration relative to the control. This data is then used to generate a dose-response curve and calculate the IC50 value.[7]

-

Flow Cytometry

Flow cytometry allows for the detailed analysis of specific platelet surface markers.

-

Principle: This method uses fluorescently-labeled antibodies to identify and quantify platelet activation markers, fibrinogen binding, and receptor expression on individual platelets.

-

Methodology:

-

Sample Preparation: Use either whole blood or PRP, treated with various concentrations of eptifibatide.

-

Activation: Add an agonist to activate the platelets.

-

Staining: Add a cocktail of fluorochrome-conjugated monoclonal antibodies to the sample. Key antibodies include:

-

PAC-1: Binds specifically to the conformationally activated form of the GPIIb/IIIa receptor.[11]

-

Anti-Fibrinogen: Measures the amount of fibrinogen bound to the platelet surface.[11]

-

Anti-P-selectin (CD62P): Detects the expression of P-selectin on the platelet surface, a marker of alpha-granule release.[11][12]

-

-

Fixation: Stop the reaction and fix the platelets with a reagent like paraformaldehyde.

-

Acquisition & Analysis: Analyze the samples on a flow cytometer. The data provides a quantitative measure of how eptifibatide inhibits agonist-induced receptor activation, ligand binding, and degranulation.

-

Thrombelastography (TEG)

TEG provides a holistic assessment of clot formation and strength in whole blood.

-

Principle: TEG measures the viscoelastic properties of blood from the initial fibrin formation through to clot retraction and eventual lysis. Parameters like maximum amplitude (MA), which reflects clot strength, are highly dependent on platelet function.

-

Methodology:

-

Blood Collection: Collect whole blood into tubes containing either citrate or heparin.[9]

-

Sample Preparation: Spike the whole blood samples with a range of eptifibatide concentrations (e.g., 0 to 24 µg/mL).[9]

-

TEG Analysis: Perform the analysis using a TEG machine. A batroxobin-modified TEG has been shown to be more sensitive than traditional kaolin-activated TEG for detecting the effects of eptifibatide.[9] Batroxobin directly cleaves fibrinogen to fibrin, making the assay more focused on the platelet contribution to clot strength.

-

Data Analysis: Eptifibatide's effect is observed as a concentration-dependent decrease in the MA and the α-angle (clot formation rate).[9] This method is particularly useful for assessing platelet inhibition in the context of the entire coagulation cascade.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Inhibition of platelet glycoprotein IIb/IIIa with eptifibatide in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.psu.edu [pure.psu.edu]

- 6. ptfarm.pl [ptfarm.pl]

- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased expression of platelet P-selectin and formation of platelet-leukocyte aggregates in blood from patients treated with unfractionated heparin plus eptifibatide compared with bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Eptifibatide in In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.[1] By binding to the GPIIb/IIIa receptor, eptifibatide prevents fibrinogen from linking activated platelets, thereby inhibiting thrombus formation.[2][3] These application notes provide a detailed protocol for utilizing eptifibatide in in vitro platelet aggregation assays, a critical tool for studying platelet function and evaluating the efficacy of antiplatelet agents.

The primary method described is Light Transmission Aggregometry (LTA), the gold-standard for assessing platelet aggregation.[4][5] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Mechanism of Action

Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, which bind to specific receptors on the platelet surface.[6] This binding triggers a cascade of intracellular "inside-out" signaling events, involving G-proteins (Gq, Gi, G12/13), leading to a conformational change in the GPIIb/IIIa receptor.[7][8] The activated GPIIb/IIIa receptor can then bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[3] Eptifibatide competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thus blocking platelet aggregation.[9]

Signaling Pathway of Platelet Aggregation and Inhibition by Eptifibatide

Caption: Platelet activation by agonists leads to GPIIb/IIIa activation and aggregation. Eptifibatide inhibits this process.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes.

-

15 mL conical centrifuge tubes.

-

Benchtop centrifuge with a swinging bucket rotor.

-

Pipettes and tips.

Protocol:

-

Collect human whole blood into 3.2% sodium citrate tubes. The first few milliliters of blood drawn should be discarded to avoid activation of platelets due to venipuncture.

-

Process the blood within one hour of collection. Keep the blood at room temperature (20-25°C) as cooling can activate platelets.

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer of PRP without disturbing the buffy coat (white blood cell layer) and red blood cells.

-

Pool the PRP into a sterile 15 mL conical tube.

-

To prepare platelet-poor plasma (PPP) for use as a blank in the aggregometer, centrifuge the remaining blood at 2000-2500 x g for 15 minutes.

-

Allow the PRP to rest for at least 30 minutes at room temperature before use.

Light Transmission Aggregometry (LTA) Assay

Materials:

-

Platelet aggregometer (e.g., Chrono-log Model 700).

-

Aggregometer cuvettes and stir bars.

-

PRP and PPP.

-

Eptifibatide stock solution and desired dilutions.

-

Platelet agonists: ADP, Collagen, Thrombin Receptor Activating Peptide (TRAP).

-

Saline or appropriate vehicle control.

Protocol:

-

Set the aggregometer to 37°C.

-

Calibrate the aggregometer by placing a cuvette with PPP to set 100% aggregation (maximum light transmission) and a cuvette with PRP to set 0% aggregation.

-

Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.

-

Add 50 µL of the desired concentration of eptifibatide or vehicle control to the PRP.

-

Incubate the PRP with eptifibatide for 1-5 minutes at 37°C with stirring (typically 900-1200 rpm).

-

Add the platelet agonist to initiate aggregation. The final volume in the cuvette should be 500 µL.

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.

Experimental Workflow

Caption: Workflow for assessing eptifibatide's effect on platelet aggregation.

Data Presentation

The inhibitory effect of eptifibatide on platelet aggregation is dose-dependent and varies with the agonist used.

Table 1: Eptifibatide IC50 Values for Inhibition of Platelet Aggregation

| Agonist | Agonist Concentration | Eptifibatide IC50 (µg/mL) | Reference |

| ADP | 20 µM | 0.11 - 0.22 | [10] |

| Collagen | 5 µg/mL | 0.28 - 0.34 | [10] |

| ADP | Not Specified | 16 - 27 (porcine platelets) | [11] |

| Collagen | Not Specified | 16 - 27 (porcine platelets) | [11] |

| Thrombin | Not Specified | 16 - 27 (porcine platelets) | [11] |

Table 2: Dose-Dependent Inhibition of Platelet Aggregation by Eptifibatide

| Agonist | Agonist Concentration | Eptifibatide Concentration (µg/mL) | % Inhibition of Platelet Aggregation | Reference |

| ADP | 20 µM | 0.27 - 0.55 | ~80% | [10] |

| Thrombin | 0.2 U/mL | 8 (in combination with bivalirudin) | ~90% | [11] |

| ADP | Not Specified | >0.1 | >80% | [9] |

| Collagen | Not Specified | 52 | ~40-60% | [11][12] |

| Thrombin | Not Specified | 52 | ~50-70% | [11][12] |

Note: The efficacy of eptifibatide can be influenced by the type of anticoagulant used and the specific laboratory conditions.

Quality Control and Best Practices

-

Blood Collection: Use a consistent and careful venipuncture technique to minimize platelet activation.

-

Sample Handling: Avoid exposing blood or PRP to cold temperatures. All processing and experiments should be conducted at room temperature or 37°C as specified.

-

Agonist Concentration: The concentration of the agonist should be optimized to induce a submaximal aggregation response to allow for the detection of inhibitory effects.

-

Controls: Always include a vehicle control (saline or the buffer used to dissolve eptifibatide) to account for any effects of the solvent on platelet aggregation.

-

Reagent Quality: Ensure that all reagents, especially the agonists, are of high quality and have not expired.

-

Standardization: Maintain consistent incubation times, temperatures, and stirring speeds to ensure reproducibility.[5][13]

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiology, Platelet Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unimedizin-mainz.de [unimedizin-mainz.de]

- 6. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordinated signaling through both G12/13 and G(i) pathways is sufficient to activate GPIIb/IIIa in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. de-vhl.nl [de-vhl.nl]

Application Note: In Vitro Determination of Eptifibatide Dose-Response Curve

Introduction

Eptifibatide is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which is found on the surface of platelets.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, eptifibatide mimics the Lys-Gly-Asp (KGD) sequence that allows proteins like fibrinogen to bind to GPIIb/IIIa receptors.[3] By competitively inhibiting the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to GPIIb/IIIa, eptifibatide effectively blocks the final common pathway of platelet aggregation, regardless of the initial stimulus.[1][4] This makes it a potent antiplatelet agent used in the treatment of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[3][5]

The determination of the in vitro dose-response curve is a critical step in the preclinical evaluation of eptifibatide and other antiplatelet agents. It provides essential data on the potency of the drug, typically expressed as the half-maximal inhibitory concentration (IC50). This application note provides a detailed protocol for determining the dose-response curve of eptifibatide using Light Transmission Aggregometry (LTA), a gold-standard method for assessing platelet function.

Mechanism of Action: Eptifibatide Signaling Pathway

Platelet aggregation is a multi-step process initiated by agonists such as ADP, collagen, or thrombin. These agonists activate signaling cascades within the platelet, leading to a conformational change in the GPIIb/IIIa receptor. The activated receptor can then bind fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. Eptifibatide exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor, physically preventing its interaction with fibrinogen.

Caption: Eptifibatide blocks the binding of fibrinogen to the activated GPIIb/IIIa receptor.

Experimental Protocol: Light Transmission Aggregometry (LTA)

3.1. Principle Light Transmission Aggregometry measures the change in light transmission through a suspension of stirred platelet-rich plasma (PRP) over time. Initially, the PRP is cloudy, and light transmission is low. Upon addition of a platelet agonist, platelets aggregate, causing the plasma to clear and light transmission to increase. The extent of aggregation is proportional to the change in light transmission. Eptifibatide's inhibitory effect is quantified by its ability to prevent this agonist-induced increase in light transmission.

3.2. Reagents and Materials

-

Eptifibatide (Integrilin®)

-

Human whole blood (collected in 3.2% or 3.8% sodium citrate tubes)

-

Platelet agonists: Adenosine 5'-diphosphate (ADP), Collagen

-

Phosphate Buffered Saline (PBS) or appropriate vehicle for drug dilution

-

Pipettes and tips

-

Centrifuge tubes

-

Aggregometer cuvettes with stir bars

3.3. Equipment

-

Light Transmission Aggregometer (e.g., Chrono-log Model 700)

-

Calibrated centrifuge

-

Water bath or heating block (37°C)

3.4. Experimental Workflow

Caption: Workflow for determining eptifibatide's effect on platelet aggregation via LTA.

3.5. Step-by-Step Procedure

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.

-

Centrifuge the citrated whole blood at 200-240 x g for 15 minutes at room temperature to separate the PRP.[6]

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000-2200 x g) for 10 minutes to obtain platelet-poor plasma (PPP).[6]

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.

-

-

Preparation of Eptifibatide Dilutions:

-

Prepare a stock solution of eptifibatide.

-

Perform serial dilutions in the appropriate vehicle (e.g., PBS) to create a range of concentrations to be tested. The concentration range should span the expected IC50 value (e.g., 0.01 µg/mL to 10 µg/mL for human PRP).

-

-

Aggregometry:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

-

Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar. Place the cuvettes in the heating wells and allow them to equilibrate to 37°C for at least 3 minutes.

-

Add a small volume of the desired eptifibatide dilution (or vehicle for the control) to the PRP. Incubate for 2-3 minutes while stirring.[6]

-

Add the platelet agonist (e.g., ADP to a final concentration of 20 µM) to initiate aggregation.[7]

-

Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a plateau.

-

3.6. Data Analysis

-

Calculate Percent Inhibition: The maximum aggregation for each concentration is determined from the aggregation curve. The percent inhibition is calculated as follows: % Inhibition = [1 - (Max Aggregation with Eptifibatide / Max Aggregation with Vehicle)] x 100

-

Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the eptifibatide concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response model with variable slope) to fit the data and determine the IC50 value, which is the concentration of eptifibatide that produces 50% inhibition of platelet aggregation.[7]

Quantitative Data Summary

The IC50 of eptifibatide can vary depending on the species, platelet agonist, and anticoagulant used. The following tables summarize representative data from in vitro studies.

Table 1: Eptifibatide IC50 in Human Platelet-Rich Plasma (Citrated)

| Agonist | Agonist Concentration | Eptifibatide IC50 (µg/mL) | Reference |

|---|---|---|---|

| ADP | 20 µM | 0.11 - 0.22 | [7] |

| Collagen | 5 µg/mL | 0.28 - 0.34 |[7] |

Note: IC50 values for eptifibatide were found to be 1.5- to 3-fold higher in hirudinized blood compared to citrated plasma.[7]

Table 2: Eptifibatide IC50 in Porcine Platelet-Rich Plasma

| Agonist | Eptifibatide IC50 (µg/mL) | Reference |

|---|---|---|

| ADP | ~22 | [8] |

| Collagen | ~29 | [8] |

| Thrombin | ~31 | [8] |

| Adhesion to Fibrinogen | ~11 |[8][9] |

Note: The concentrations of eptifibatide required to inhibit porcine platelet aggregation are notably higher than those required for human platelets.[8]

Conclusion

This application note provides a comprehensive framework for determining the in vitro dose-response curve of eptifibatide using Light Transmission Aggregometry. The detailed protocol and reference data serve as a valuable resource for researchers and scientists in the field of pharmacology and drug development. Accurate determination of the dose-response relationship is fundamental for understanding the potency and pharmacological profile of antiplatelet agents like eptifibatide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptifibatide in Animal Models of Thrombosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of eptifibatide, a glycoprotein IIb/IIIa inhibitor, in various animal models of thrombosis. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing preclinical studies.

Introduction

Eptifibatide is a cyclic heptapeptide that acts as a reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor on platelets.[1][2] By blocking this receptor, eptifibatide prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation and thrombus formation.[1][2][3] Its rapid onset of action and short plasma half-life make it a valuable tool in both clinical and preclinical settings for the investigation of acute thrombotic events.[3] Preclinical studies in various animal models have been instrumental in establishing the efficacy and safety profile of eptifibatide.[3][4]

Mechanism of Action

Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence, which is a recognition motif for the GP IIb/IIIa receptor.[2] Upon binding, it induces a conformational change in the receptor, preventing the cross-linking of platelets by fibrinogen. This action effectively blocks platelet aggregation and the formation of a stable thrombus.

Figure 1: Eptifibatide's Mechanism of Action.

Application in Animal Models of Thrombosis

Eptifibatide has been evaluated in a variety of animal models to assess its antithrombotic efficacy. These models can be broadly categorized into arterial, venous, and microvascular thrombosis models.

Arterial Thrombosis Models

These models are designed to mimic thrombotic events in arteries, such as those occurring in myocardial infarction and stroke.

1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

This is a widely used model due to its simplicity and reproducibility.[5] Topical application of ferric chloride to the carotid artery induces oxidative endothelial injury, leading to platelet-rich thrombus formation.[5][6]

2. Electrolytic Injury-Induced Carotid Artery Thrombosis

This model uses a controlled electrical current to induce endothelial damage and subsequent thrombosis. It allows for precise control over the extent of injury.[7]

3. Photochemically-Induced Thrombosis (Rose Bengal Model)

In this model, a photosensitive dye (Rose Bengal) is administered intravenously.[2][3] Subsequent illumination of a target artery with a specific wavelength of light generates reactive oxygen species, causing endothelial damage and thrombosis.[2][3]

Venous Thrombosis Models

These models are relevant for studying conditions like deep vein thrombosis (DVT).

1. Stasis-Induced Venous Thrombosis

This model involves the complete or partial ligation of a vein, typically the inferior vena cava or femoral vein, to induce blood stasis, a key factor in venous thrombus formation.[8]

2. Ferric Chloride (FeCl₃)-Induced Venous Thrombosis

Similar to the arterial model, ferric chloride can be applied to a vein to induce endothelial injury and thrombosis.[9]

Microvascular Thrombosis Models

These models are used to study thrombosis in smaller vessels, which is relevant to various pathological conditions.

1. Laser-Induced Arteriolar Thrombosis

A focused laser beam is used to induce a precise and localized injury to the wall of an arteriole, typically in the cremaster muscle or mesentery, leading to platelet adhesion and aggregation.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of eptifibatide in various animal models of thrombosis.

Table 1: Effect of Eptifibatide on Thrombus Weight

| Animal Model | Species | Thrombosis Induction | Eptifibatide Dose | Route of Administration | Thrombus Weight Reduction (%) | Reference |

| Carotid Artery | Rabbit | Electrolytic Injury | 0.18 mg/kg bolus + 0.26 mg/kg/h infusion | IV | ~50 | [7] |

| Carotid Artery | Rat | Ferric Chloride | 10 mg/kg | IP | Not specified | [6] |

Table 2: Effect of Eptifibatide on Time to Occlusion

| Animal Model | Species | Thrombosis Induction | Eptifibatide Dose | Route of Administration | Increase in Time to Occlusion | Reference |

| Carotid Artery | Rat | Ferric Chloride | Not specified | Not specified | Significantly prolonged | [6] |

Table 3: Effect of Eptifibatide on Platelet Aggregation

| Species | Agonist | Eptifibatide Concentration | Inhibition of Platelet Aggregation (%) | Reference |

| Cat | ADP | Not specified | Significant reduction | [11] |

| Cat | TRAP | Not specified | Significant reduction | [11] |

| Porcine | ADP | 16-27 mg/mL (IC50) | 50 | [12] |

| Porcine | Collagen | 16-27 mg/mL (IC50) | 50 | [12] |

| Porcine | Thrombin | 16-27 mg/mL (IC50) | 50 | [12] |

Table 4: Effect of Eptifibatide on Bleeding Time

| Animal Model | Species | Eptifibatide Dose | Route of Administration | Bleeding Time Increase | Reference |

| Not specified | Baboon | Doses that inhibit aggregation | Infusion | Modest (2- to 3-fold) | [13] |

Detailed Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats

This protocol describes a common method for inducing arterial thrombosis to evaluate the efficacy of antithrombotic agents like eptifibatide.

References

- 1. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.2. FeCl3-Induced Carotid Arterial Injury Thrombosis Model [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 9. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]